5-(3-Oxocyclohexyl)pentyl acetate
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Overview
Description
5-(3-Oxocyclohexyl)pentyl acetate is an organic compound with the molecular formula C13H22O3 It is an ester derived from the reaction between 5-(3-oxocyclohexyl)pentanol and acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-oxocyclohexyl)pentyl acetate typically involves the esterification of 5-(3-oxocyclohexyl)pentanol with acetic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous esterification processes. These processes involve the use of large-scale reactors and efficient separation techniques to ensure high yield and purity of the product. The use of immobilized enzymes, such as lipases, can also be explored for a more environmentally friendly and efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(3-Oxocyclohexyl)pentyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
5-(3-Oxocyclohexyl)pentyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(3-oxocyclohexyl)pentyl acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acetic acid, which can then participate in various biochemical processes. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pentyl acetate: An ester with a similar structure but without the cyclohexyl group.
Cyclohexyl acetate: An ester with a cyclohexyl group but a different alkyl chain length.
Methyl cyclohexyl acetate: An ester with a shorter alkyl chain and a cyclohexyl group.
Uniqueness
5-(3-Oxocyclohexyl)pentyl acetate is unique due to the presence of both a cyclohexyl group and a pentyl chain, which can impart distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.
Properties
CAS No. |
180900-71-4 |
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Molecular Formula |
C13H22O3 |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
5-(3-oxocyclohexyl)pentyl acetate |
InChI |
InChI=1S/C13H22O3/c1-11(14)16-9-4-2-3-6-12-7-5-8-13(15)10-12/h12H,2-10H2,1H3 |
InChI Key |
INSIKZHLKOYNOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCCCC1CCCC(=O)C1 |
Origin of Product |
United States |
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